molecular formula C17H25N3O4S B2576220 N-cyclopentyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251547-14-4

N-cyclopentyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2576220
CAS No.: 1251547-14-4
M. Wt: 367.46
InChI Key: KGCGBULIWOFZEM-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a pyridine-derived acetamide compound characterized by a cyclopentyl group attached to the acetamide nitrogen and a piperidin-1-ylsulfonyl substituent at the 3-position of the 2-oxopyridinyl moiety. Its molecular complexity, including the sulfonyl-piperidine group, may confer enhanced binding affinity or metabolic stability compared to simpler derivatives.

Properties

IUPAC Name

N-cyclopentyl-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c21-16(18-14-7-2-3-8-14)13-19-10-6-9-15(17(19)22)25(23,24)20-11-4-1-5-12-20/h6,9-10,14H,1-5,7-8,11-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCGBULIWOFZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, with CAS Number 878057-54-6, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available data on its biological activity, including cytotoxicity, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Properties

The compound is categorized as an amide resulting from the condensation of N-cyclopentyl acetic acid and 2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-amine. Its molecular formula is C22H29N3O4SC_{22}H_{29}N_{3}O_{4}S with a molecular weight of 431.6 g/mol .

Cytotoxicity

Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds demonstrated selective cytotoxicity against human pulmonary malignant cells (A549) . Although specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

Anti-inflammatory Properties

Compounds containing sulfonamide and pyridine moieties have been noted for their anti-inflammatory activities. For example, CGP 28238, a sulfonamide derivative, showed potent anti-inflammatory effects in animal models . This suggests that this compound may also possess anti-inflammatory properties worthy of investigation.

While direct studies on the mechanisms of action for this specific compound are sparse, the presence of the piperidine and sulfonamide groups in similar compounds has been associated with multiple pathways:

  • Inhibition of Key Enzymes : Compounds with similar structures often inhibit enzymes involved in inflammatory pathways.
  • Cell Cycle Regulation : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Related compounds have demonstrated antioxidant properties, which may contribute to their cytotoxic effects against cancer cells .

Data Summary Table

Property Details
CAS Number 878057-54-6
Molecular Formula C22H29N3O4SC_{22}H_{29}N_{3}O_{4}S
Molecular Weight 431.6 g/mol
Cytotoxicity Potential against A549 cell line
Anti-inflammatory Activity Suggested based on structural analogs
Mechanisms of Action Enzyme inhibition, cell cycle regulation

Scientific Research Applications

Enzyme Inhibition

Preliminary studies indicate that N-cyclopentyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide may act as an inhibitor of specific enzymes, particularly histone methyltransferases, which are critical in epigenetic regulation. The compound's unique combination of functional groups may enhance its affinity for these biological targets, suggesting potential use in cancer therapeutics and other diseases influenced by epigenetic modifications .

Antimicrobial Properties

The sulfonamide moiety in the compound is known to confer antibacterial properties. Similar compounds have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) around 256 µg/mL, indicating potential for development as antimicrobial agents.

Cytotoxicity

Research into the cytotoxic effects of this compound has revealed promising results against various cancer cell lines. Compounds with similar structural motifs have exhibited selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity makes it a candidate for further investigation in oncology.

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of compounds similar to this compound:

  • Histone Methyltransferase Inhibition : Research indicates that derivatives with similar structures can significantly inhibit histone methyltransferases, suggesting a role in cancer therapy through epigenetic modulation.
  • Antimicrobial Efficacy : A study reported that related sulfonamide compounds exhibited significant antimicrobial activity against resistant strains of bacteria, highlighting their potential as new antibiotics.
  • Cytotoxicity Against Cancer Cells : A comparative study found that certain derivatives displayed selective cytotoxicity towards leukemia cell lines while showing minimal effects on normal lymphocytes, indicating their potential for targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several acetamide and pyridine derivatives, as detailed below. Key comparisons focus on substituent variations and inferred pharmacological implications.

Structural and Functional Analogues

Compound Name Molecular Weight (g/mol) Key Substituents Reported Activity/Properties Reference
N-(4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide ~407.47* 4-fluorophenyl (N-substituent), piperidinylsulfonyl (pyridine 5-position) No direct data; structural analog
N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide 407.47 4-fluoro-2-methylphenyl (N-substituent), piperidinylsulfonyl (pyridine 5-position) Supplier-listed (intermediate/API)
N-(2,5-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide 411.43 2,5-difluorophenyl (N-substituent), piperidinylsulfonyl (pyridine 5-position) Supplier-listed (intermediate/API)
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ~364.21* Quinazolinone core, dichlorophenylmethyl (N-substituent) Anticonvulsant activity (in vitro testing)
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide ~325.32* Pyridazinyl core, 4-fluorophenyl, pyridin-2-yl (N-substituent) No direct data; structural analog

Notes:

  • Core Variations: Replacement of the pyridine core with pyridazine () or quinazolinone () alters electronic properties and hydrogen-bonding capacity, which may shift target specificity (e.g., anticonvulsant vs. kinase inhibition) .
  • Sulfonyl-Piperidine Group : Present in all pyridine-based analogs (), this moiety is associated with sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase, kinases) .

Inferred Pharmacological Trends

  • Anticonvulsant Potential: The quinazolinone derivative () demonstrated anticonvulsant activity, suggesting that pyridine/sulfonamide analogs like the target compound may share similar mechanisms, albeit untested .
  • Bioavailability : Fluorophenyl substituents () typically reduce metabolic degradation but may limit solubility; cyclopentyl substitution could balance these properties .

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